![molecular formula C9H15ClF3N B13456167 4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13456167.png)
4-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride is a chemical compound with the molecular formula C6H11ClF3N. It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a piperidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride typically involves the reaction of 4-(trifluoromethyl)piperidine with cyclopropyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation, crystallization, and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives
Aplicaciones Científicas De Investigación
4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its use as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(trifluoromethyl)piperidine hydrochloride
- 3-(trifluoromethyl)piperidine
- 4,4-difluoropiperidine hydrochloride
- 4-hydroxypiperidine
Uniqueness
4-[1-(trifluoromethyl)cyclopropyl]piperidine hydrochloride is unique due to the presence of both a trifluoromethyl group and a cyclopropyl ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C9H15ClF3N |
|---|---|
Peso molecular |
229.67 g/mol |
Nombre IUPAC |
4-[1-(trifluoromethyl)cyclopropyl]piperidine;hydrochloride |
InChI |
InChI=1S/C9H14F3N.ClH/c10-9(11,12)8(3-4-8)7-1-5-13-6-2-7;/h7,13H,1-6H2;1H |
Clave InChI |
PDXOCEUSHUYHLN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C2(CC2)C(F)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
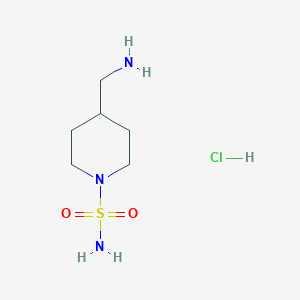
![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
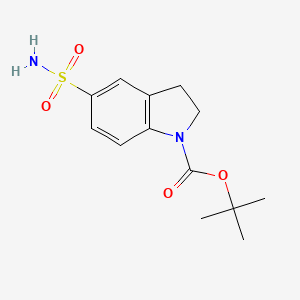
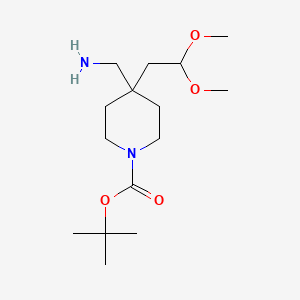
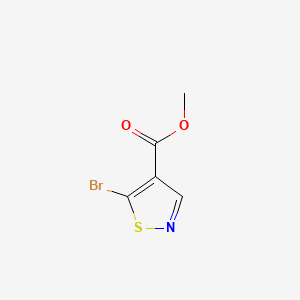
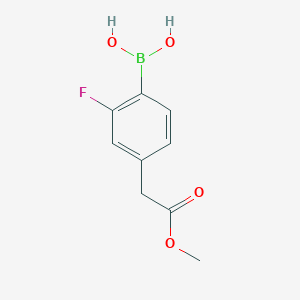
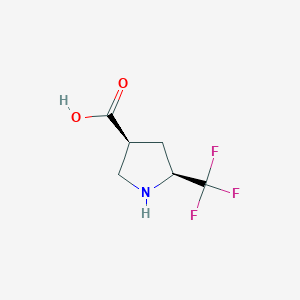
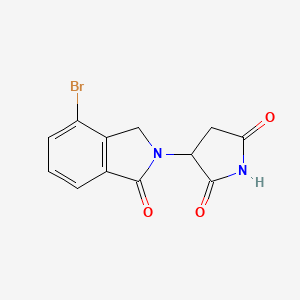

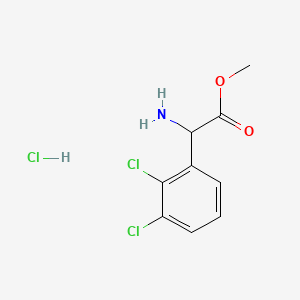

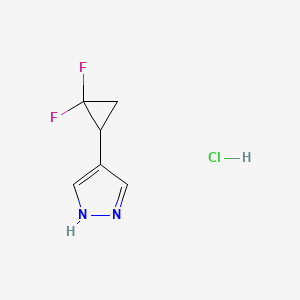
![2-Isopropoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B13456164.png)
